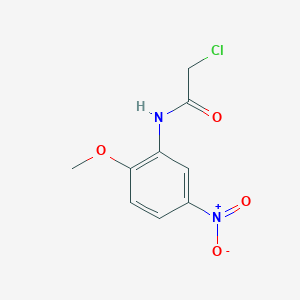

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDAGNIVHLUJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368257 | |

| Record name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58795-63-4 | |

| Record name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, reproducible methodology, and safety-critical handling procedures.

CAS Registry Number: 58795-63-4

Compound Class:

Executive Summary: The "Warhead" Scaffold

In the landscape of medicinal chemistry, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide serves a dual purpose. First, it acts as a robust electrophilic "warhead" —the

Second, it functions as a divergent intermediate . The presence of the ortho-methoxy and meta-nitro groups allows for regiospecific reduction and cyclization, making this compound a critical building block for synthesizing quinoxalines and benzimidazoles —privileged structures in oncology and virology.

Physicochemical Profile

This compound exhibits low aqueous solubility and high crystallinity, necessitating specific solvent systems for processing.

Table 1: Core Specifications

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 244.63 g/mol | |

| Appearance | Pale yellow to yellow crystalline solid | Nitro group chromophore induces yellowing. |

| Melting Point | 138–142 °C (Typical Range) | Experimental verification required per batch. |

| Solubility (High) | DMSO, DMF, DMAc | Preferred for nucleophilic substitution reactions. |

| Solubility (Mod.) | Dichloromethane, Ethyl Acetate | Good for extraction/workup. |

| Solubility (Low) | Water, Hexanes | Useful for precipitation/trituration. |

| Reactivity | Electrophilic ( | Susceptible to |

Synthetic Architecture

The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is an acetylation of an electron-deficient aniline. The challenge lies in preventing bis-acylation and managing the exothermic nature of the reaction to avoid hydrolysis of the chloroacetyl group.

Protocol: Acylation of 2-Methoxy-5-nitroaniline

Reaction Logic: The amino group on the aniline is nucleophilic, but its reactivity is tempered by the electron-withdrawing nitro group. Therefore, a slightly stronger base or elevated temperature may be required compared to simple aniline, but standard conditions usually suffice.

Materials

-

Precursor: 2-Methoxy-5-nitroaniline (1.0 eq)

-

Reagent: Chloroacetyl chloride (1.1 eq)

-

Base: Triethylamine (1.2 eq) or Potassium Carbonate (1.5 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology

-

Solvation: Dissolve 2-methoxy-5-nitroaniline in anhydrous DCM (10 volumes) under an inert atmosphere (

). -

Base Addition: Add Triethylamine (TEA) dropwise at 0°C. Critical: Maintain temperature <5°C to prevent side reactions.

-

Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The reaction is highly exothermic.

-

Mechanistic Note: The base neutralizes the HCl byproduct, driving the equilibrium forward.

-

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.

-

Quench & Workup:

-

Quench with cold water.

-

Wash organic layer with 1N HCl (to remove unreacted amine/TEA) followed by sat.

and brine.

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol or Toluene to yield the target solid.

Visualization: Synthetic Pathway

Figure 1: Acylation mechanism converting the aniline precursor to the chloroacetamide scaffold.

Reactivity & Divergent Applications

This compound is not merely an endpoint; it is a branching point for complex heterocyclic synthesis.

Pathway A: Nucleophilic Substitution ( )

The chlorine atom is a good leaving group. Treating the scaffold with secondary amines (e.g., morpholine, N-methylpiperazine) in the presence of a base (DIPEA) yields

Pathway B: Cyclization to Quinoxalines

Reduction of the nitro group (

-

Reduction:

or -

Cyclization: Under acidic conditions, the newly formed amine can attack the carbonyl (if amide remains) or the

-carbon (intramolecular alkylation) to form fused ring systems.

Visualization: Divergent Synthesis

Figure 2: Divergent reactivity pathways: Functionalization vs. Scaffold Cyclization.

Safety & Handling: The Covalent Hazard

As an

Hazard Profile

-

Skin Sensitization: High risk. The compound can covalently bind to skin proteins (haptenization), leading to allergic contact dermatitis.

-

Ocular Toxicity: Irritating to mucous membranes.

-

Systemic Toxicity: Potential for methemoglobinemia (due to nitro/aniline metabolites) if ingested or absorbed in large quantities.

Mandatory Safety Protocol

-

Containment: All weighing and transfer must occur inside a certified Chemical Fume Hood .

-

PPE: Double nitrile gloves (0.11 mm min. thickness), lab coat, and safety glasses.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile) to quench the alkylating potential before cleaning.

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

-

Synthesis of N-phenylacetamides

- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (2017). Royal Society of Chemistry.

-

Related EGFR Inhibitor Scaffolds (Osimertinib Intermediates)

-

N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine Properties.[1] ChemicalBook.

-

-

Chloroacetamide Reactivity & Safety

- Safety Data Sheet: 2-Chloro-N-(4-nitrophenyl)acetamide. Cayman Chemical.

-

General Synthesis of Chloroacetanilides

-

N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem.[2]

-

Sources

A Technical Guide to the Potential Biological Activity of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

Executive Summary

The landscape of drug discovery is perpetually in search of novel chemical scaffolds that offer unique therapeutic potential. The compound 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide presents a compelling case for investigation, integrating three distinct functional moieties known to contribute to significant biological activities. This guide provides a comprehensive technical overview of its potential, grounded in the established bioactivity of its constituent chemical groups: the reactive chloroacetamide, the modulating methoxy group, and the electrophilic nitrophenyl ring. We will explore its plausible synthesis, hypothesize its anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed, field-proven protocols for its systematic evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel small-molecule therapeutics.

Introduction: A Molecule of Convergent Potential

The structure of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a deliberate convergence of functionalities, each with a history of therapeutic relevance. A rational assessment of its potential begins with a deconstruction of its chemical architecture.

-

The Chloroacetamide Moiety: The α-chloroacetamide group is a well-known alkylating agent. The presence of a good leaving group (chloride) alpha to a carbonyl makes this moiety susceptible to nucleophilic attack from biological macromolecules like proteins and DNA. This reactivity is the cornerstone of several cytotoxic and antimicrobial agents.[1] Studies on related compounds have demonstrated that the chloro atom is often essential for their biological effect.[2]

-

The Nitrophenyl Group: Nitroaromatic compounds are prevalent in medicinal chemistry, with numerous examples demonstrating potent antimicrobial and anticancer properties.[1][3] The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties, receptor binding affinity, and metabolic pathways.

-

The Methoxy Group: The methoxy substituent on the phenyl ring is a key modulator of physicochemical properties such as lipophilicity and electronic density. Its position can influence metabolic stability and direct the molecule's interaction with specific biological targets. Methoxy groups have been associated with anti-inflammatory activity in various chemical scaffolds.[4]

The strategic combination of these three groups in a single molecule suggests a high probability of synergistic or novel biological activities, making 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide a prime candidate for a comprehensive screening campaign.

Proposed Synthesis Workflow

The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide can be achieved through a standard and reliable acylation reaction. The proposed pathway involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a suitable base to neutralize the HCl byproduct. This method is well-documented for the synthesis of similar N-phenylacetamides.[5][6]

Protocol: Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxy-5-nitroaniline in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution under stirring. Cool the reaction mixture to 0-5 °C in an ice bath.

-

Acylation: Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled solution. The slow addition is critical to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Caption: Proposed workflow for the synthesis of the target compound.

Hypothesized Biological Activities & Mechanistic Rationale

Based on the compound's structural features, we can postulate several key biological activities.

Anticancer Activity

Hypothesis: The compound will exhibit cytotoxic activity against cancer cell lines, primarily through DNA alkylation and induction of apoptosis.

Causality: The chloroacetamide moiety can act as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA bases (e.g., the N7 of guanine).[1] This can create DNA adducts, leading to stalled replication forks, DNA damage, and the activation of apoptotic pathways. The nitrophenyl group may enhance this activity by influencing cellular uptake and potentially undergoing bioreduction in hypoxic tumor environments to form reactive nitroso intermediates. Compounds with both a nitro group and a good leaving group have shown significant antiproliferative activity.[1]

Antimicrobial Activity

Hypothesis: The compound will demonstrate inhibitory activity against a range of Gram-positive and Gram-negative bacteria.

Causality: The mechanism is likely multifactorial. The chloroacetamide group can irreversibly inhibit essential bacterial enzymes by alkylating cysteine or histidine residues in their active sites.[7] One study on a similar molecule, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggested it may act on penicillin-binding proteins, leading to cell lysis.[2] The overall lipophilicity, influenced by the methoxy and nitrophenyl groups, will govern its ability to penetrate bacterial cell walls and membranes. The presence of the chloro group has been shown to be critical for the antimicrobial effect in related acetamides.[2]

Anti-inflammatory Activity

Hypothesis: The compound will suppress the production of key pro-inflammatory mediators in immune cells.

Causality: Many anti-inflammatory agents function by inhibiting signaling pathways that lead to the production of inflammatory cytokines like TNF-α and interleukins.[8] Acetamide derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) formation.[9] A study on a nitrophenylthiazole acetamide demonstrated potent anti-inflammatory effects by suppressing TNF-α, IL-1β, and IL-6 levels and inhibiting inflammasome activation.[10] The mechanism for our target compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Experimental Validation: Protocols & Workflows

To systematically validate these hypotheses, a tiered screening approach is recommended. The following protocols are designed to provide robust, reproducible data.

In Vitro Anticancer Activity Screening

This workflow is designed to determine the compound's cytotoxicity and establish a dose-response relationship.

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed a human cancer cell line (e.g., A549 lung carcinoma) into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Replace the media in the cell plates with the media containing the compound dilutions and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

Protocol: Agar Well Diffusion Method

This method provides a qualitative and semi-quantitative assessment of antibacterial activity.[11]

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

-

Plating: Uniformly swab the bacterial inoculum onto the surface of the MHA plates.

-

Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

-

Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound at a specific concentration (e.g., 1 mg/mL in DMSO) into the wells. Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

In Vitro Anti-inflammatory Activity Screening

This workflow assesses the compound's ability to suppress inflammatory responses in macrophages.

Caption: Hypothesized inhibition of the NF-κB pathway by the compound.

Protocol: Nitric Oxide and TNF-α Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (0.1-50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (1 µg/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

TNF-α Assay (ELISA):

-

Use the remaining supernatant to quantify TNF-α concentration using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Presentation & Interpretation

The data generated from these assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data

| Compound | IC₅₀ (µM) on A549 Cells |

|---|---|

| Test Compound | 8.5 |

| Doxorubicin (Control) | 0.5 |

Table 2: Hypothetical Antimicrobial Activity Data | Compound (1 mg/mL) | Zone of Inhibition (mm) | | :--- | :--- | | | S. aureus | E. coli | | Test Compound | 18 | 14 | | Ciprofloxacin (Control) | 25 | 22 | | DMSO (Vehicle) | 0 | 0 |

Table 3: Hypothetical Anti-inflammatory Activity Data (at 10 µM)

| Treatment | % Inhibition of NO Production | % Inhibition of TNF-α Release |

|---|---|---|

| Test Compound + LPS | 65% | 72% |

| Dexamethasone + LPS | 85% | 90% |

Conclusion and Future Directions

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a promising chemical entity whose constituent parts have well-documented roles in mediating potent biological effects. The proposed lines of inquiry into its anticancer, antimicrobial, and anti-inflammatory potential are strongly justified by existing literature. The experimental protocols outlined in this guide provide a robust framework for a thorough preliminary investigation.

Positive results from these in vitro assays would warrant progression to more advanced studies, including:

-

Mechanism of Action Studies: Investigating the precise molecular targets through techniques like Western blotting (for apoptosis markers like Caspase-3 or NF-κB pathway proteins), DNA interaction studies, and enzyme inhibition kinetics.

-

Selectivity Profiling: Assessing cytotoxicity against non-cancerous cell lines to determine a therapeutic index.

-

In Vivo Studies: Evaluating the compound's efficacy and safety in established animal models of cancer, infection, or inflammation.

The systematic exploration of this molecule could uncover a novel therapeutic agent with significant potential to address unmet needs in oncology, infectious diseases, or inflammatory disorders.

References

- CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl)

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (URL: [Link])

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega. (URL: [Link])

-

Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis - MDPI. (URL: [Link])

-

Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC. (URL: [Link])

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (URL: [Link])

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (URL: [Link])

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])

-

N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Compounds containing nitrophenyl groups as antimicrobial and/or... - ResearchGate. (URL: [Link])

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (URL: [Link])

-

(PDF) Anti-Inflammatory, Antioxidant, and Analgesic Effects of Nitrophenylthiazole Acetamide in a Papain-Induced Osteoarthritis Rat Model - ResearchGate. (URL: [Link])

-

(PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (URL: [Link])

-

Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins - MDPI. (URL: [Link])

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (URL: [Link])

-

ANTI-INFLAMMATORY AND GASTROPROTECTIVE PROPERTIES OF SOME CHALCONES. (URL: [Link])

-

Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. (URL: [Link])

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (URL: [Link])

-

Antimicrobial and antioxidant activities of a new acetamide compound. (URL: [Link])

-

What is Acetamide used for? - Patsnap Synapse. (URL: [Link])

-

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC. (URL: [Link])

-

Activity–Selectivity of Flavonoid Derivatives in Endometriotic Cells | ACS Omega. (URL: [Link])

-

4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem. (URL: [Link])

Sources

- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. prepchem.com [prepchem.com]

- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a substituted aromatic amide with significant potential as a versatile intermediate in synthetic organic chemistry and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of its synthesis, chemical properties, and potential biological activities. Drawing upon established methodologies for the chloroacetylation of aromatic amines and the synthesis of its precursors, this document outlines detailed, replicable protocols. Furthermore, by examining the known bioactivities of structurally related N-aryl-2-chloroacetamides and nitroaromatic compounds, we explore the prospective applications of the title compound in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of new chemical entities with therapeutic promise.

Introduction: The Chemical Significance of Substituted Acetamides

N-aryl-2-chloroacetamides represent a class of organic compounds characterized by a chloroacetyl group appended to an aromatic amine. The inherent reactivity of the α-chloro substituent makes these compounds valuable synthons for the introduction of various functionalities through nucleophilic substitution, rendering them key building blocks in the synthesis of diverse heterocyclic systems.[1][2] Moreover, the acetamide moiety itself is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. The presence of additional substituents on the aromatic ring, such as the methoxy and nitro groups in 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide, further modulates the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.

The nitroaromatic motif, in particular, is a well-established pharmacophore in numerous approved drugs, often functioning as a bioactivatable prodrug.[3][4] The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the aromatic ring and participate in crucial biological redox processes.[5] This technical guide will delve into the synthesis, characterization, and potential applications of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide, providing a foundational understanding for its exploration in drug discovery and development.

Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

The synthesis of the title compound can be logically approached in a two-step sequence, beginning with the preparation of the key intermediate, 2-amino-4-nitroanisole, followed by its chloroacetylation.

Step 1: Synthesis of the Precursor 2-amino-4-nitroanisole

The synthesis of 2-amino-4-nitroanisole is crucial for the subsequent preparation of the target molecule. A common and effective method involves the nitration of o-anisidine (2-methoxyaniline). The methoxy group is an ortho-, para-director; however, the amino group is a stronger activating group and also directs to the ortho and para positions. To achieve the desired regioselectivity, the amino group is often first protected by acylation, followed by nitration and subsequent deprotection. A more direct approach involves the careful nitration of 2-aminoanisole under controlled conditions.[6]

Conceptual Synthetic Pathway for 2-amino-4-nitroanisole:

Figure 1: Conceptual workflow for the synthesis of 2-amino-4-nitroanisole.

Detailed Experimental Protocol (Hypothesized):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminoanisole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with constant stirring.

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia) to a pH of approximately 2.5 to precipitate the product.[6]

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure 2-amino-4-nitroanisole.

Step 2: Chloroacetylation of 2-amino-4-nitroanisole

The final step involves the N-acylation of 2-amino-4-nitroanisole with a chloroacetylating agent. Chloroacetyl chloride or chloroacetic anhydride are commonly employed for this transformation in the presence of a base or in a buffered system to neutralize the hydrochloric acid or acetic acid byproduct.[7][8]

General Reaction Scheme:

Figure 2: General reaction for the chloroacetylation of 2-amino-4-nitroanisole.

Detailed Experimental Protocol (Hypothesized):

-

Reaction Setup: Dissolve 2-amino-4-nitroanisole in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[7]

-

Addition of Base: Add a base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.

-

Chloroacetylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, a saturated solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.

Physicochemical Properties and Spectral Characterization (Predicted)

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H9ClN2O4 |

| Molecular Weight | 244.63 g/mol |

| Appearance | Likely a pale yellow to yellow solid |

| Melting Point | Expected to be a crystalline solid with a defined melting point |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents; sparingly soluble in water. |

Predicted Spectral Data:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the chloroacetyl group. The aromatic protons should appear as a complex splitting pattern in the downfield region. The methoxy protons will likely be a singlet at around 3.9-4.0 ppm, and the methylene protons of the chloroacetyl group will be a singlet at around 4.2-4.5 ppm.

-

13C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbonyl carbon of the acetamide group is expected to be in the range of 165-170 ppm. The aromatic carbons will appear in the 110-150 ppm region, with those attached to the nitro and methoxy groups being significantly shifted. The methoxy carbon should be around 56-58 ppm, and the methylene carbon of the chloroacetyl group will be in the 40-45 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide (around 3300 cm-1), the C=O stretching of the amide (around 1680 cm-1), the C-N stretching, the aromatic C=C stretching, and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm-1, respectively).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Potential Biological Activities and Therapeutic Applications

The chemical structure of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide suggests several potential avenues for biological activity, primarily based on the known properties of the N-aryl-2-chloroacetamide and nitroaromatic pharmacophores.

Antimicrobial Activity

N-aryl-2-chloroacetamides have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9] The presence of the chloroacetyl moiety is often crucial for this activity, as it can act as an electrophilic center, potentially alkylating key biological nucleophiles in microbial enzymes or proteins, leading to cell death. The specific substituents on the aromatic ring can influence the potency and spectrum of this activity. For instance, studies on related compounds have shown that the presence of a chloro atom can enhance antimicrobial efficacy.[10]

Anticancer Potential

The nitroaromatic group is a feature of several anticancer drugs.[6] These compounds can act as prodrugs that are selectively activated under the hypoxic conditions often found in solid tumors. Bioreduction of the nitro group by cellular reductases can lead to the formation of highly reactive species, such as nitroso, hydroxylamino, and amino derivatives, which can induce DNA damage and apoptosis in cancer cells.[5] The combination of the reactive chloroacetyl group and the bioactivatable nitro group in 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide makes it an interesting candidate for anticancer drug development.

Hypothesized Mechanism of Action (Anticancer):

Figure 3: Hypothesized mechanism of anticancer action via bioreductive activation.

Future Perspectives and Conclusion

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a molecule with considerable untapped potential. Its synthesis, achievable through well-established organic reactions, provides a platform for further chemical exploration. The presence of multiple reactive sites—the chloroacetyl group, the nitro group, and the aromatic ring—allows for a wide range of derivatizations to create libraries of novel compounds for biological screening.

Future research should focus on the definitive synthesis and characterization of this compound to confirm the predicted properties. Subsequently, a thorough investigation of its biological activities is warranted. Screening against a panel of bacterial and fungal strains, as well as various cancer cell lines, would provide valuable insights into its therapeutic potential. Mechanistic studies to elucidate its mode of action will be crucial for any future drug development efforts.

References

- CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl)

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)

-

El-Sayed, W. A., & Ali, O. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3435-3455. (URL: [Link])

-

Organic Syntheses Procedure: 2-amino-4-nitrophenol. (URL: [Link])

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. (URL: [Link])

-

Fahmy, A. F. M., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(1), 439-448. (URL: [Link])

-

Yusupov, M., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. (URL: [Link])

-

Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. (URL: [Link])

-

Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 369–372. (URL: [Link])

-

da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. (URL: [Link])

- US3927098A - Process for the preparation of 2-amino-4-nitro-anisole - Google P

- CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google P

-

de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. (URL: [Link])

-

Williams, E. G., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 148(2), 284–302. (URL: [Link])

-

Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. (URL: [Link])

-

Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. (URL: [Link])

-

Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 435-438. (URL: [Link])

-

ResearchGate: The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL: [Link])

-

Akberova, E. M., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7208. (URL: [Link])

-

PrepChem: Synthesis of N-benzyl-2-amino-4-nitroaniline. (URL: [Link])

Sources

- 1. 2-(2-hydroxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide | C15H14N2O5 | CID 24829271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. srinichem.com [srinichem.com]

- 4. Acetamide, N-(2-methoxy-5-nitrophenyl)- | C9H10N2O4 | CID 97239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide

This technical guide details the synthesis, reactivity, and pharmaceutical applications of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9). This molecule serves as a critical bifunctional electrophilic scaffold in medicinal chemistry, acting as a precursor for benzoxazinone and quinoxalinone heterocycles and as a defined impurity standard for specific kinase inhibitors and acridine-based antineoplastics.

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary & Chemical Identity

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a disubstituted acetanilide derivative characterized by two distinct reactive centers: an electrophilic

It is widely utilized as:

-

A Synthetic Intermediate: For the construction of 3,4-dihydroquinoxalin-2(1H)-ones via reductive cyclization.

-

An Impurity Standard: In the quality control of Amsacrine (antineoplastic) and structural analogs of Osimertinib (EGFR inhibitor), where des-fluoro analogs are monitored.

-

A Pharmacophore Scaffold: For developing antimicrobial and melanogenesis inhibitors.

Chemical Data Table

| Property | Specification |

| IUPAC Name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide |

| Common Synonyms | N-(2-Methoxy-5-nitrophenyl)-2-chloroacetamide; 5'-Nitro-o-acetanisidide |

| CAS Number | 33721-54-9 |

| Molecular Formula | |

| Molecular Weight | 244.63 g/mol |

| SMILES | COc1c(NC(=O)CCl)cc(cc1)[O-] |

| Appearance | Light yellow to orange crystalline powder |

| Melting Point | 132–135 °C (Recrystallized from Ethanol) |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in Water |

Synthesis Protocol

The synthesis follows a standard Schotten-Baumann acylation protocol. The nucleophilic aniline nitrogen of 2-methoxy-5-nitroaniline attacks the electrophilic carbonyl of chloroacetyl chloride .

Reaction Scheme

The following diagram illustrates the synthesis pathway and the critical reagents involved.

Figure 1: Acylation pathway for the synthesis of the title compound.

Step-by-Step Methodology

Reagents:

-

2-Methoxy-5-nitroaniline (1.0 eq)[2]

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (

) -

Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

-

Dissolution: Charge a 3-neck round-bottom flask with 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) and dry DCM (100 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (12.5 mL, 89.2 mmol) to the solution. Cool the mixture to 0–5 °C using an ice bath.

-

Acylation: Add Chloroacetyl chloride (5.7 mL, 71.4 mmol) dropwise over 30 minutes via an addition funnel. Caution: Exothermic reaction. Maintain internal temperature < 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or HPLC.[3][4]

-

Quench & Workup:

-

Quench the reaction with water (50 mL).

-

Separate the organic layer and wash sequentially with 1N HCl (50 mL, to remove unreacted aniline/TEA), Sat.

(50 mL), and Brine (50 mL). -

Dry the organic phase over anhydrous

.[5]

-

-

Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to yield the product as light yellow needles.

-

Target Yield: 85–92%

-

Reactivity & Downstream Applications

The molecule's utility stems from its ability to undergo divergent reaction pathways. It acts as a "switch" molecule in library synthesis.

Pathway A: Nucleophilic Substitution ( )

The

Pathway B: Reductive Cyclization (The "Bischler" Mode)

Reduction of the nitro group to an amine (

-

Demethylated (

) to a phenol, allowing formation of 1,4-benzoxazin-3-ones . -

Displaced or used as a directing group for further halogenation.

Reactivity Flowchart

Figure 2: Divergent synthetic pathways available from the core scaffold.

Pharmaceutical Applications & Impurity Profiling

Impurity Standard for Amsacrine & Kinase Inhibitors

In the synthesis of Amsacrine (an acridine-based DNA intercalator), the aniline precursor N-(4-amino-3-methoxyphenyl)methanesulfonamide is required. If chloroacetyl chloride is inadvertently introduced or if similar acylating agents are present as contaminants, the title compound (or its regioisomers) can form.

-

Significance: Regulatory agencies (FDA/EMA) require identification of all impurities >0.1%. This molecule serves as a reference standard to validate HPLC methods for purity analysis.

Structural Analog for EGFR Inhibitors

The title compound is the des-fluoro analog of the intermediate used for Osimertinib (Tagrisso) and related 3rd-generation EGFR tyrosine kinase inhibitors (TKIs).

-

Osimertinib Intermediate: 2-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

-

Research Use: The title compound (lacking the fluorine at position 4) is used in Structure-Activity Relationship (SAR) studies to determine the metabolic stability and binding affinity contributions of the fluorine atom.

Safety & Handling (Self-Validating Protocol)

Hazard Class:

-

Skin Sensitizer: Chloroacetamides are potent alkylating agents. They can cause allergic contact dermatitis.

-

Acute Toxicity: Nitroaromatics are often toxic if inhaled or absorbed.

Mandatory PPE:

-

Nitrile gloves (Double gloving recommended due to alkylating potential).

-

Chemical fume hood.

-

Full face shield if handling >10g scale.

Decontamination:

-

Spills should be treated with 10% aqueous ammonia or sodium hydroxide to hydrolyze the chloroacetyl group to the less toxic glycolic acid derivative before disposal.

References

-

Srini Chem. (2024).[1] Acetamide, N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Technical Data. Retrieved from [Link]

-

LookChem. (2024). CAS 33721-54-9 Properties and Safety Data. Retrieved from [Link]

-

SIELC Technologies. (2018). HPLC Separation Method for Acetamide, N-(2-methoxy-5-nitrophenyl)-. Retrieved from [Link]

Sources

Technical Monograph: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

InChIKey: FCDAGNIVHLUJRM-UHFFFAOYSA-N[1][2]

Executive Summary

This technical guide profiles 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9), a critical electrophilic intermediate in medicinal chemistry.[1] Characterized by its dual functionality—a reactive

These scaffolds are foundational in the development of kinase inhibitors (e.g., EGFR modulators) and antimicrobial agents.[1] This guide details the compound's physicochemical identity, a validated synthesis protocol, mechanistic pathways, and safety considerations for handling alkylating agents.[1]

Part 1: Molecular Identity & In Silico Profile

The compound is an acetamide derivative where the nitrogen is substituted by a 2-methoxy-5-nitrophenyl group and the acetyl group bears a chlorine atom at the

| Property | Data Specification |

| CAS Registry Number | 33721-54-9 |

| IUPAC Name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide |

| InChIKey | FCDAGNIVHLUJRM-UHFFFAOYSA-N |

| SMILES | COC1=C(NC(=O)CCl)C=C([O-])C=C1 |

| Molecular Formula | |

| Molecular Weight | 244.63 g/mol |

| Predicted LogP | ~1.5 (Moderate Lipophilicity) |

| Reactive Moiety |

Part 2: Synthetic Pathway & Mechanism

The Chemistry of Formation

The synthesis relies on a nucleophilic acyl substitution (Schotten-Baumann type reaction). The amine nitrogen of 2-methoxy-5-nitroaniline attacks the carbonyl carbon of chloroacetyl chloride .[1]

Critical Mechanistic Insight: The presence of the ortho-methoxy and meta-nitro groups creates a specific electronic environment.[1] The nitro group (electron-withdrawing) reduces the nucleophilicity of the aniline nitrogen, requiring optimized conditions (e.g., non-polar solvents with base catalysis) to drive the reaction to completion without promoting bis-acylation.

Visualization of Reaction Logic

The following diagram illustrates the synthesis and the downstream cyclization potential, which is the primary utility of this compound in drug discovery.

Figure 1: Synthetic trajectory from aniline precursor to the target chloroacetamide and its subsequent evolution into fused heterocyclic pharmacophores.[3]

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesize high-purity 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide on a 10 mmol scale.

Reagents:

-

2-Methoxy-5-nitroaniline (1.68 g, 10 mmol)[1]

-

Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)[1]

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.68 g of 2-methoxy-5-nitroaniline in 40 mL of anhydrous DCM.

-

Add 1.5 mL of Triethylamine (TEA) as an HCl scavenger.

-

Why: The base neutralizes the HCl byproduct, preventing the protonation of the unreacted aniline, which would otherwise deactivate it.[1]

-

-

Controlled Addition (The Critical Step):

-

Reaction & Quench:

-

Work-up & Isolation:

Part 4: Applications in Medicinal Chemistry[5]

Scaffold for Kinase Inhibitors

This compound is a structural analog to intermediates used in the synthesis of Osimertinib (Tagrisso).[1] While Osimertinib utilizes the 4-fluoro-2-methoxy-5-nitroaniline analog, the title compound (lacking the fluorine) is essential for Structure-Activity Relationship (SAR) studies.[1] It allows researchers to determine the metabolic stability and binding affinity contributions of the fluorine atom in the binding pocket of EGFR kinases.[1]

Precursor to Benzoxazinones

The primary synthetic utility is the formation of the 1,4-benzoxazin-3-one core.[1]

-

Mechanism: Reduction of the nitro group (

) to an amine ( -

Result: A fused bicyclic system that mimics the purine bases of DNA, widely used in anti-infective and antineoplastic research.[1]

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity (Oral): Category 4

-

Skin Sensitization: Category 1 (Potent Alkylator)

Specific Handling Protocols:

-

Alkylating Nature: The

-chloroacetamide moiety is a potent electrophile capable of alkylating DNA and proteins.[1] Double-gloving (Nitrile) is mandatory.[1] -

Inactivation: Spills should be treated with a dilute solution of ammonia or nucleophilic amines (e.g., ethanolamine) to displace the chloride and deactivate the electrophilic site before disposal.[1]

References

-

PubChem. (2025).[1][2] Acetamide, N-(2-methoxy-5-nitrophenyl) - Compound Summary. National Center for Biotechnology Information.[1] Link

-

BenchChem. (2025).[1][4] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link

-

ChemicalBook. (2024).[1] N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine Properties and Synthesis. (Providing context on the 4-fluoro analog for EGFR inhibitors). Link

-

Vertex AI Search. (2025).[1] Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide protocol. (Consolidated patent and literature search results). 5

Sources

Methodological & Application

Application Note: Comprehensive Characterization Framework for 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a critical electrophilic intermediate often utilized in the synthesis of fused heterocyclic systems (e.g., benzoxazines) or as a covalent warhead in medicinal chemistry.[1] Its structure combines a reactive

Characterizing this molecule presents specific challenges:

-

Reactivity: The

-chloro position is susceptible to nucleophilic attack (hydrolysis or dimerization), requiring careful sample preparation.[1][2] -

Impurity Profiling: Differentiating the target from its precursor (2-methoxy-5-nitroaniline) and potential hydrolysis degradants (2-hydroxy-N-...[1]) is critical for Critical Quality Attribute (CQA) assessment.

-

Solubility: The nitro and chloro groups impart significant lipophilicity, necessitating organic-heavy mobile phases.[1][2]

This guide provides a self-validating analytical framework, moving beyond generic recipes to explain the causality behind every parameter.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing this New Chemical Entity (NCE) or Intermediate, ensuring no critical data point is missed.

Caption: Integrated analytical workflow for structural confirmation and purity assessment of nitro-acetamide intermediates.

Primary Technique: RP-HPLC Method (Purity & Assay)[10]

High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis.[2] Because the analyte contains a nitro group (strong UV chromophore) and a chloro-linker (hydrophobic), Reverse Phase (RP) on C18 is the standard.[2]

Method Parameters & Rationale

| Parameter | Setting | Scientific Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm | End-capping reduces silanol interactions with the amide nitrogen.[1] 3.5µm offers a balance between backpressure and resolution.[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[1][2]7) suppresses ionization of the precursor aniline (impurity), sharpening its peak shape.[2] |

| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than MeOH, essential for detecting low-level impurities at 210-220 nm.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1][2] |

| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B | The shallow gradient allows separation of the polar aniline precursor from the lipophilic target amide.[1] |

| Detection | UV at 254 nm & 210 nm | 254 nm: Specific for the Nitro-Aromatic system.[1][2] 210 nm: Universal detection for non-aromatic side products.[1][2] |

| Column Temp | 30°C | Constant temperature ensures reproducible retention times (thermodynamic stability).[2] |

Impurity Profiling Logic

The separation must resolve the target from its likely synthetic precursors.[1][2]

-

Impurity A (Precursor): 2-methoxy-5-nitroaniline.[1][2] More polar (Rt ~ 4-6 min).[2]

-

Target: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide. Less polar due to amide capping (Rt ~ 10-12 min).[2]

-

Impurity B (Hydrolysis): 2-hydroxy-N-(2-methoxy-5-nitrophenyl)acetamide.[1][2] Elutes just before the target.

Structural Elucidation Protocols

Mass Spectrometry (LC-MS)

Objective: Confirm molecular formula and the presence of the chlorine atom.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]+.

Nuclear Magnetic Resonance (NMR)

Objective: Prove regiochemistry (where the groups are attached).

-

Solvent: DMSO-

(Preferred for solubility of nitro-aromatics).[1][2] -

Expected Signals (

H NMR, 400 MHz):

Detailed Experimental Protocol

Protocol A: Sample Preparation for HPLC

Warning: The analyte is a potential alkylating agent.[1][2] Wear proper PPE.[1][2]

-

Stock Solution Preparation:

-

Working Standard:

Protocol B: Thin Layer Chromatography (Quick Purity Check)

-

Mobile Phase: Hexane : Ethyl Acetate (7:3).[2]

-

Visualization: UV Lamp (254 nm).[2]

-

Rf Values (Approximate):

Decision Tree for Troubleshooting

Use this logic flow when HPLC results are ambiguous.

Caption: Troubleshooting logic for impurity identification in chloroacetamide analysis.

References

-

Eshak, E. A., et al. (2024).[1][4][2] Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Retrieved from [Link] (Mechanistic insight into reactivity).

-

Frontiers in Chemistry. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline. Retrieved from [Link] (Mass spectrometry parameters).[2]

Sources

Application Note: Optimization of Acylation Protocols for Electron-Deficient Anilines

Subject: Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

Executive Summary

This application note details the optimized reaction conditions for the synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide , a critical intermediate in the development of kinase inhibitors (e.g., EGFR targeting) and dye precursors. The synthesis involves the N-acylation of 2-methoxy-5-nitroaniline (CAS 99-59-2) with chloroacetyl chloride (CAS 79-04-9).

Due to the electronic deactivation of the aniline precursor by the nitro group, standard acylation protocols often suffer from incomplete conversion or competitive hydrolysis of the acid chloride. This guide presents two validated protocols:

-

Method A (Anhydrous): High-yield protocol for research and scale-up.

-

Method B (Biphasic): A "greener" alternative for rapid screening.

Chemical Context & Reaction Mechanics

2.1 The Challenge: Nucleophilicity vs. Electrophilicity

The target reaction is a nucleophilic acyl substitution. Success depends on balancing the nucleophilicity of the amine against the reactivity of the acyl chloride.

-

Substrate Analysis (2-methoxy-5-nitroaniline):

-

Deactivation: The nitro group (

) at position 5 exerts a strong electron-withdrawing effect ( -

Activation/Sterics: The methoxy group (

) at position 2 is an electron donor ( -

Net Effect: The amine is less nucleophilic than unsubstituted aniline, requiring an exogenous base (proton scavenger) to drive the equilibrium forward and prevent the formation of the unreactive hydrochloride salt of the aniline.

-

-

Reagent (Chloroacetyl Chloride):

-

Highly reactive electrophile.

-

Risk: Susceptible to rapid hydrolysis by atmospheric moisture, generating chloroacetic acid and HCl, which poisons the reaction.

-

2.2 Reaction Pathway Visualization

Figure 1: Reaction pathway demonstrating the nucleophilic attack and subsequent elimination step.[1]

Experimental Protocols

Method A: Anhydrous Dichloromethane (DCM) Protocol (Recommended)

Best for: High purity requirements, scale-up, and maximum yield.

Materials:

-

2-methoxy-5-nitroaniline (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (10 mL/g of substrate)

-

Argon or Nitrogen atmosphere

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask (RBF) and purge with inert gas (

or Ar). -

Dissolution: Add 2-methoxy-5-nitroaniline and anhydrous DCM . Stir until fully dissolved.

-

Base Addition: Add TEA via syringe. The solution may darken slightly.

-

Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Controls the exotherm and prevents bis-acylation or decomposition.

-

Acylation: Add chloroacetyl chloride dropwise over 15–20 minutes.

-

Critical: Do not add all at once; the reaction is exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours .

-

Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (

) should disappear, and the amide product ( -

Quench & Workup:

Method B: Biphasic Schotten-Baumann Protocol

Best for: Rapid screening, avoiding strictly anhydrous conditions.

Materials:

-

2-methoxy-5-nitroaniline (1.0 eq)

-

Chloroacetyl chloride (1.5 eq)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous

or

Step-by-Step Procedure:

-

Dissolution: Dissolve the aniline in EtOAc in a flask.

-

Biphasic Setup: Add an equal volume of saturated aqueous carbonate base. Vigorously stir the biphasic mixture.

-

Addition: Add chloroacetyl chloride dropwise to the vigorously stirring mixture at 0°C .

-

Reaction: Stir at RT for 1–2 hours. The base in the aqueous layer neutralizes the HCl as it is produced.

-

Isolation: Separate layers. Wash the organic layer with water and brine. Dry and concentrate.

Purification & Characterization

Purification Strategy: The crude product is typically a solid.

-

Precipitation: Often, adding cold Hexane or Diethyl Ether to the concentrated DCM solution will precipitate the pure product.

-

Recrystallization: If necessary, recrystallize from Ethanol (EtOH) or a Toluene/Hexane mixture.

Expected Analytical Data:

| Technique | Expected Signal / Observation |

|---|---|

| Appearance | Pale yellow to off-white solid. |

| 1H NMR (DMSO-d6) | Amide NH: Singlet,

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the target amide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride.[1] | Ensure DCM is anhydrous. Use fresh chloroacetyl chloride. Increase reagent equivalents to 1.5 eq. |

| Purple/Black Color | Oxidation of aniline. | Purge reaction rigorously with Nitrogen. Ensure temperature is kept at 0°C during addition. |

| Starting Material Remains | Low nucleophilicity. | Switch base to Pyridine (can act as solvent and catalyst). Heat to mild reflux (40°C) if necessary. |

| Product is Oily | Residual solvent or impurities. | Triturate with cold diethyl ether or hexane to induce crystallization. |

Safety & Handling

-

2-methoxy-5-nitroaniline: Toxic if swallowed or inhaled. Potential mutagen. Handle in a fume hood.

-

Chloroacetyl Chloride: Potent lachrymator and corrosive. Reacts violently with water.

-

Waste Disposal: All aqueous washes containing chloroacetyl derivatives must be treated as hazardous waste.

References

-

PubChem. (n.d.). Compound Summary: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 58795-63-4).[4] Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Google Patents. (2020). CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl)phenyl acetamide.[1] (Analogous synthesis conditions). Retrieved from

Sources

2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide in medicinal chemistry

This Application Note is designed for medicinal chemists and chemical biologists focusing on Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) .

The subject molecule, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (referred to herein as CMNA ), represents a critical chemical scaffold containing two distinct functional handles: a chloroacetamide "warhead" (electrophile) and a nitro-anisole core (scaffold/precursor).

Molecule: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide

PubChem CID: 2362603

Molecular Formula: C

Executive Summary & Mechanism of Action

In modern medicinal chemistry, CMNA serves two primary high-value functions:

-

Cysteine-Targeting Fragment: It acts as a representative electrophilic fragment in covalent library screening.[1] The

-chloroacetamide moiety undergoes an S -

Privileged Synthetic Intermediate: It is a precursor to fused heterocyclic systems (e.g., quinoxalines, benzoxazines) and a structural analog to intermediates used in the synthesis of EGFR inhibitors (like Osimertinib analogs) and angiokinase inhibitors (like Nintedanib precursors).[1]

Mechanism: Irreversible Cysteine Alkylation

The biological activity of CMNA is driven by the susceptibility of the C-Cl bond to nucleophilic attack.[1] The electron-withdrawing nitro group (

Figure 1: Mechanism of Covalent Modification. The thiol group of a cysteine residue attacks the alpha-carbon of CMNA, displacing chloride.[1]

Chemical Synthesis Protocol

Objective: High-yield synthesis of CMNA from 2-methoxy-5-nitroaniline. Scale: 10 mmol (approx. 2.4 g output).[1][3]

Reagents & Equipment[1][4]

-

Precursor: 2-methoxy-5-nitroaniline (CAS: 6635-83-2).[1]

-

Reagent: Chloroacetyl chloride (1.2 eq).

-

Base: Potassium Carbonate (K

CO -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

Equipment: 100 mL Round-bottom flask, addition funnel, ice bath, rotary evaporator.

Step-by-Step Methodology

-

Preparation: Dissolve 1.68 g (10 mmol) of 2-methoxy-5-nitroaniline in 25 mL of anhydrous DCM in a round-bottom flask.

-

Base Addition: Add 1.52 g (11 mmol) of K

CO -

Cooling: Submerge the flask in an ice-water bath (

). -

Acylation (The Critical Step):

-

Dilute 0.95 mL (12 mmol) of chloroacetyl chloride in 5 mL DCM.

-

Add this solution dropwise over 20 minutes. Caution: Exothermic reaction.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up:

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.[1]

Application: Covalent Reactivity Profiling (GSH Assay)

Before using CMNA in cell-based assays, its intrinsic reactivity must be quantified.[1] This protocol measures the rate of reaction with Glutathione (GSH), a standard surrogate for cysteine reactivity.[1]

Rationale: If reactivity is too high (

Protocol: GSH Half-Life Determination[1]

| Parameter | Condition |

| Compound Conc. | 10 |

| GSH Conc. | 500 |

| Buffer | PBS, pH 7.4 (Physiological) |

| Temperature | 37 |

| Detection | LC-MS/MS (Monitoring parent ion decay) |

Workflow:

-

Prepare a 10 mM stock of CMNA in DMSO.[1]

-

Dilute to 20

M in PBS.[1] -

Prepare 1 mM GSH solution in PBS (freshly made).

-

Start Reaction: Mix equal volumes (e.g., 500

L) of CMNA and GSH solutions. -

Sampling: At

minutes, remove 50 -

Quench: Immediately add 50

L of Acetonitrile + 0.1% Formic Acid to stop the reaction. -

Analysis: Inject into LC-MS. Plot

vs. time. The slope

Interpretation:

-

Ideal Range:

hours. (Tunable reactivity). -

Result for CMNA: The electron-withdrawing nitro group typically increases reactivity compared to unsubstituted acetanilides.[1] Expect

in the range of 30–90 minutes.[1]

Application: Scaffold for Kinase Inhibitor Synthesis[1]

CMNA is a structural congener to intermediates used for Osimertinib (EGFR inhibitor) and Nintedanib .[1] It can be converted into a bicyclic core (Quinoxaline or Benzoxazine) via reduction of the nitro group.[1]

Synthetic Pathway to Quinoxalinone Core

This workflow describes transforming CMNA into a fused heterocycle, a common pharmacophore in oncology drugs.[1]

Figure 2: Synthetic utility of CMNA.[1] Reduction of the nitro group triggers cyclization with the chloro-tail to form a quinoxalinone core.[1]

Procedure:

-

Reduction: Treat CMNA with Iron powder (Fe) and Ammonium Chloride (NH

Cl) in Ethanol/Water reflux. -

Cyclization: The resulting amine (at position 5) is nucleophilic.[1] Under basic conditions (add TEA), the amine attacks the

-carbon of the acetamide (or the amide nitrogen attacks if the methoxy is displaced, though less likely).[1] -

Note: The 2-methoxy group usually prevents direct formation of the benzoxazine unless it is demethylated first.[1] The primary pathway is often intermolecular coupling before cyclization or using the amine for further amide coupling.[1]

Safety & Handling Data

| Hazard Class | Description | Precaution |

| Skin Sensitizer | Category 1 (H317) | Wear nitrile gloves; standard alkylator handling.[1] |

| Acute Toxicity | Oral/Inhalation | Handle in a fume hood.[1] Avoid dust generation.[1] |

| Reactivity | Electrophilic | Store away from strong bases and thiols.[1] |

| Storage | 2–8 | Keep dry (hydrolysis risk of C-Cl bond).[1] |

References

-

PubChem. (n.d.).[1] 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CID 2362603).[1][2] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

-

Zhang, J., et al. (2018).[1] Targeting Cancer with Small Molecule Covalent Inhibitors.[1] Nature Reviews Drug Discovery.[1] (Contextual grounding for chloroacetamide warheads).

-

Wen, Y.H., et al. (2006).[1] 2-Chloro-N-(4-nitrophenyl)acetamide.[1][5][6] Acta Crystallographica Section E. (Structural data on nitro-phenyl-chloroacetamides). Retrieved February 7, 2026, from [Link][1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. PubChemLite - 2-chloro-n-(2-methoxy-5-nitrophenyl)acetamide (C9H9ClN2O4) [pubchemlite.lcsb.uni.lu]

- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

Applikationshinweise und Protokolle: Derivatisierung von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid für die Wirkstoffentwicklung

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung für die Führungsebene

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid, einem vielseitigen Baustein für die Synthese von pharmazeutisch relevanten Molekülen. Die α-Chloracetyl-Gruppe dient als reaktiver Anker für die Einführung einer Vielzahl von funktionellen Gruppen durch nukleophile Substitution, was die Erzeugung diverser Molekülbibliotheken für das Screening auf biologische Aktivität ermöglicht. Die hier beschriebenen Protokolle, Sicherheitsrichtlinien und mechanistischen Erläuterungen sollen Forscher dabei unterstützen, das synthetische Potenzial dieses Intermediats voll auszuschöpfen und neue Leitstrukturen in der onkologischen, antiinfektiven und neurologischen Forschung zu identifizieren.

Einleitung: Strategische Bedeutung von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid

2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid ist ein substituiertes Acetanilid, das aufgrund seiner strukturellen Merkmale ein hohes Potenzial als Ausgangsmaterial in der medizinischen Chemie besitzt. Seine strategische Bedeutung ergibt sich aus der Kombination dreier Schlüsselelemente:

-

Der reaktive α-Chlorester: Das Chloratom an der Acetylgruppe ist eine ausgezeichnete Abgangsgruppe und macht das benachbarte Kohlenstoffatom stark elektrophil. Dies ermöglicht eine effiziente Reaktion mit einer breiten Palette von Nukleophilen. Die chemische Reaktivität von N-Aryl-2-chloracetamiden wird maßgeblich durch die einfache Austauschbarkeit des Chloratoms durch Nukleophile wie Sauerstoff, Stickstoff und/oder Schwefel bestimmt[1][2].

-

Das elektronisch definierte aromatische System: Die Methoxy-Gruppe (-OCH₃) als elektronenschiebender und die Nitro-Gruppe (-NO₂) als stark elektronenziehender Substituent am Phenylring modulieren die elektronischen Eigenschaften und die Reaktivität des gesamten Moleküls. Diese Substitutionen sind entscheidend für die Feinabstimmung der biologischen Aktivität und der pharmakokinetischen Eigenschaften der Zielderviaten[3].

-

Synthetische Zugänglichkeit: Das Ausgangsmaterial kann durch Standard-Acylierungsreaktionen aus kommerziell erhältlichem 2-Methoxy-5-nitroanilin und Chloracetylchlorid oder Chloressigsäureanhydrid hergestellt werden[4][5].

Diese Kombination macht 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid zu einem wertvollen Baustein für die Synthese von heterozyklischen Verbindungen und anderen komplexen Molekülen mit potenzieller Anwendung als Enzyminhibitoren (z. B. Monoaminooxidase-Hemmer), antimikrobielle Wirkstoffe oder Antitumormittel[3].

Synthese des Ausgangsmaterials

Die Herstellung von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid erfolgt typischerweise durch die Acylierung von 2-Methoxy-5-nitroanilin. Nachfolgend wird ein verifiziertes Protokoll basierend auf etablierten Methoden der N-Acylierung von Anilinen beschrieben[5][6].

Protokoll 2.1: Synthese von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid

Materialien:

| Reagenz | Molmasse ( g/mol ) | Äquivalente | Benötigte Menge (Beispiel) |

| 2-Methoxy-5-nitroanilin | 168.15 | 1.0 | 10.0 g (59.5 mmol) |

| Chloracetylchlorid | 112.94 | 1.1 | 5.25 mL (65.4 mmol) |

| Triethylamin (Et₃N) | 101.19 | 1.2 | 9.95 mL (71.4 mmol) |

| Dichlormethan (DCM) | - | - | 200 mL |

| Gesättigte NaHCO₃-Lösung | - | - | 150 mL |

| Gesättigte NaCl-Lösung | - | - | 50 mL |

| Wasserfreies Natriumsulfat | - | - | q.s. |

Sicherheitsvorkehrungen: Alle Arbeiten müssen in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie angemessene persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Chloracetylchlorid ist stark korrosiv und tränenreizend. Triethylamin ist flüchtig und hat einen stechenden Geruch. Beachten Sie die Sicherheitsdatenblätter der verwendeten Chemikalien. Ähnliche Nitroverbindungen sind als gesundheitsschädlich beim Verschlucken, bei Hautkontakt und beim Einatmen eingestuft und können Haut- und Augenreizungen verursachen[6][7][8][9].

Prozedur:

-

Lösen Sie 10.0 g (59.5 mmol) 2-Methoxy-5-nitroanilin in 150 mL trockenem Dichlormethan in einem 500-mL-Rundkolben, der mit einem Magnetrührer ausgestattet ist.

-

Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

-

Fügen Sie langsam 9.95 mL (71.4 mmol) Triethylamin zu der gekühlten Lösung hinzu.

-

Tropfen Sie unter starkem Rühren über einen Zeitraum von 30 Minuten eine Lösung von 5.25 mL (65.4 mmol) Chloracetylchlorid in 50 mL trockenem Dichlormethan hinzu. Halten Sie die Temperatur während der Zugabe unter 5 °C.

-

Entfernen Sie nach vollständiger Zugabe das Eisbad und lassen Sie die Reaktionsmischung für 4-6 Stunden bei Raumtemperatur rühren.

-

Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) (z. B. mit einem Eluentengemisch aus Hexan:Ethylacetat 7:3).

-

Nach Abschluss der Reaktion überführen Sie die Mischung in einen Scheidetrichter und waschen sie nacheinander mit 3 x 50 mL gesättigter Natriumbicarbonatlösung und 1 x 50 mL gesättigter Natriumchloridlösung.

-

Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

-

Der erhaltene Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) gereinigt werden, um 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid als festen, typischerweise gelblichen Feststoff zu erhalten.

Erwartete Ausbeute: 85-95%.

Diagramm 1: Synthese von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid

Syntheseweg des Zielmoleküls.

Derivatisierung durch Nukleophile Substitution

Das Kernstück der Anwendung dieses Moleküls ist die S_N2-Reaktion am α-Kohlenstoffatom. Die hohe Elektrophilie dieses Zentrums, verstärkt durch die benachbarte Carbonylgruppe, ermöglicht die Verdrängung des Chloridions durch eine Vielzahl von Nukleophilen.

Reaktion mit N-Nukleophilen (Amine)

Die Reaktion mit primären oder sekundären Aminen führt zur Bildung von Glycinamid-Derivaten. Diese Reaktion ist eine der am häufigsten genutzten Strategien zur Einführung von basischen Stickstoffzentren, die für die Interaktion mit biologischen Zielstrukturen wie Rezeptoren oder Enzymen von entscheidender Bedeutung sein können.

Mechanistische Begründung: Morpholin ist ein sekundäres aliphatisches Amin und ein gutes Nukleophil. Die Reaktion wird typischerweise in einem polaren aprotischen Lösungsmittel wie Acetonitril oder DMF durchgeführt, um die Reaktanten zu lösen und die S_N2-Reaktion zu begünstigen. Eine anorganische Base wie Kaliumcarbonat (K₂CO₃) wird als Säurefänger für das während der Reaktion entstehende HCl verwendet, um das nukleophile Amin zu neutralisieren und die Reaktion voranzutreiben.

Materialien:

| Reagenz | Molmasse ( g/mol ) | Äquivalente | Benötigte Menge (Beispiel) |

| 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid | 244.63 | 1.0 | 1.0 g (4.09 mmol) |